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molecular formula C4H9NO2<br>(CH3)2CHCH2NO2<br>C4H9NO2 B1194909 Isobutyl nitrite CAS No. 542-56-3

Isobutyl nitrite

Cat. No. B1194909
M. Wt: 103.12 g/mol
InChI Key: APNSGVMLAYLYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093266B2

Procedure details

Suspended CuBr2 (905 mg, 4.05 mmol) in 5 mL of DMF and added i-butylnitrite (0.57 mL), 4.86 mmol). To this was added 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester (860 mg, 3.36 mmol) and the mixture was stirred for 2 h at 60° C. LC-MS analysis indicated the desired bromide. Concentrated the mixture to a brown-red residue. Dissolved the residue in CH2Cl2 and purified via SiO2 chromatography (EtOAc/hexanes 0-20%) to give 650 mg of 2-bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester.
[Compound]
Name
CuBr2
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(ON=O)C(C)C.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][C:18]2[N:21]=[C:22](N)[S:23][C:17]=2[CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].[Br-:25]>CN(C=O)C>[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][C:18]2[N:21]=[C:22]([Br:25])[S:23][C:17]=2[CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
CuBr2
Quantity
905 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C(C)C)ON=O
Step Three
Name
Quantity
860 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(S2)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated the mixture to a brown-red residue
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved the residue in CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified via SiO2 chromatography (EtOAc/hexanes 0-20%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(S2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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